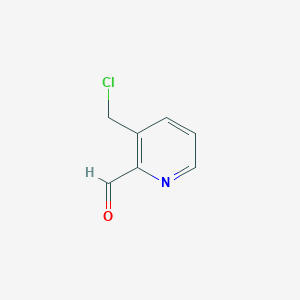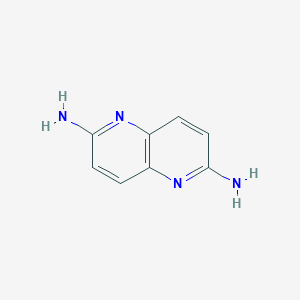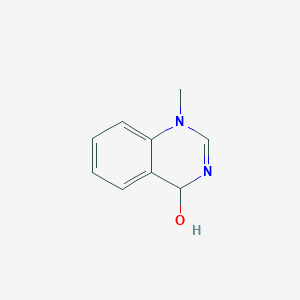
4-Cyclohexylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylazetidin-2-one can be achieved through various methods. . This photochemical reaction is efficient for constructing azetidines, although it has faced challenges due to the inherent reactivity of the imine component.
Another practical synthetic approach involves the use of ketenes and Schiff bases, which can be employed to synthesize azetidinones with high regio- and stereoselectivity . This method avoids the need for column chromatographic separation, making it suitable for large-scale production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be optimized by employing scalable and cost-effective methods. The use of readily available starting materials, mild reaction conditions, and efficient purification techniques are essential for achieving high yields and purity. Industrial processes often focus on minimizing the use of hazardous reagents and solvents to ensure safety and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: The azetidinone ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated azetidinones, reduced azetidines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical development.
Scientific Research Applications
4-Cyclohexylazetidin-2-one has a wide range of applications in scientific research:
Biology: Azetidinones are investigated for their role in enzyme inhibition and as potential therapeutic agents.
Industry: this compound is utilized in the synthesis of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 4-Cyclohexylazetidin-2-one involves its interaction with specific molecular targets and pathways. In the context of β-lactam antibiotics, azetidinones inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are essential for peptidoglycan cross-linking . This inhibition leads to bacterial cell lysis and death. Additionally, azetidinones can act as enzyme inhibitors, modulating various biochemical pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: The parent compound of 4-Cyclohexylazetidin-2-one, known for its β-lactam ring structure and use in antibiotics.
2-Thioxoimidazolidin-4-one: A related heterocycle with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for drug design and other applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
4-cyclohexylazetidin-2-one |
InChI |
InChI=1S/C9H15NO/c11-9-6-8(10-9)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,10,11) |
InChI Key |
CEZFFLGIKBGULC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)
![2H-Pyrrolo[2,3-F]benzoxazole](/img/structure/B11918477.png)

![2H-Pyrrolo[3,4-E]benzoxazole](/img/structure/B11918487.png)

![[1,2,4]Triazolo[1,5-a]pyridine hydrochloride](/img/structure/B11918495.png)







![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
